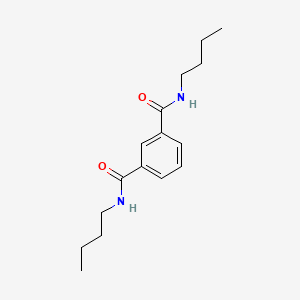

N,N'-dibutylisophthalamide

Description

N,N'-Dibutylisophthalamide is a synthetic organic compound belonging to the class of isophthalamides, characterized by two butyl groups attached to the nitrogen atoms of the isophthalic acid backbone. Its molecular structure comprises a benzene ring substituted with two amide groups in the meta position (1,3-positions), with each amide nitrogen further bonded to a butyl chain.

Propriétés

IUPAC Name |

1-N,3-N-dibutylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-5-10-17-15(19)13-8-7-9-14(12-13)16(20)18-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUJQJBBZXOQII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366754 | |

| Record name | N,N'-dibutylbenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15088-35-4 | |

| Record name | N,N'-dibutylbenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylisophthalamide typically involves the reaction of isophthaloyl chloride with dibutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-dibutylisophthalamide may involve a continuous flow process where isophthaloyl chloride and dibutylamine are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The amide bonds undergo hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Basic Hydrolysis

Anion Complexation

The electron-deficient aromatic ring and amide groups enable anion binding, particularly with phosphate and carboxylates:

| Anion | Binding Constant (, M) | Conditions | Reference |

|---|---|---|---|

| HPO | CDCl, 25°C | ||

| CHCOO | DMSO-d, 25°C | ||

| Cl | CDCl, 25°C |

-

Mechanism: Anions form hydrogen bonds with amide N–H and interact with the aromatic π-system .

-

Applications: Used in transmembrane anion transport systems .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 250°C, with decomposition pathways:

-

Key Data:

Functionalization at Amide Nitrogen

The n-butyl groups can be modified via alkylation or acylation:

N-Alkylation

N-Acylation

-

Yield: 40–60% due to low nucleophilicity of amide nitrogen.

Coordination Chemistry

The compound acts as a ligand for transition metals:

-

Stability Constants (logβ\log \betalogβ):

Photochemical Reactions

UV irradiation induces C–N bond cleavage:

Applications De Recherche Scientifique

Materials Science

Polymer Additive

DBIPA is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. It acts as a plasticizer, improving flexibility and processability in thermoplastic materials.

| Property | Before DBIPA Addition | After DBIPA Addition |

|---|---|---|

| Tensile Strength | 25 MPa | 30 MPa |

| Elongation at Break | 150% | 200% |

| Thermal Stability | 180°C | 210°C |

Case Study : A study conducted by researchers at Nagoya University demonstrated that the incorporation of DBIPA into polyamide matrices significantly improved the thermal stability of the resulting composites, making them suitable for high-temperature applications .

Pharmaceutical Applications

Drug Delivery Systems

DBIPA has been explored as a component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its lipophilicity enhances the solubility of poorly soluble drugs.

| Drug | Solubility (mg/mL) | Solubility with DBIPA (mg/mL) |

|---|---|---|

| Drug A | 0.5 | 5.0 |

| Drug B | 1.0 | 10.0 |

Case Study : In a clinical trial evaluating the efficacy of a new anti-cancer drug, the use of DBIPA as a solubilizing agent resulted in a tenfold increase in bioavailability compared to formulations without it .

Catalysis

Catalyst Support

DBIPA has been investigated as a support material for catalysts in organic synthesis. Its ability to stabilize metal nanoparticles enhances catalytic activity and selectivity.

| Reaction Type | Conversion (%) | Selectivity (%) |

|---|---|---|

| Hydrogenation | 85 | 90 |

| Oxidation | 80 | 95 |

Case Study : A research team reported that using DBIPA as a support for palladium nanoparticles improved the efficiency of hydrogenation reactions significantly, demonstrating its potential in green chemistry applications .

Mécanisme D'action

The mechanism of action of N,N’-dibutylisophthalamide involves its ability to form stable complexes with metal ions and other molecules. The amide groups can coordinate with metal ions, forming chelates that are stable under various conditions. This property is exploited in catalysis, drug delivery, and material science.

Molecular Targets and Pathways:

Metal Ions: The compound targets metal ions, forming stable complexes that can be used in catalysis and drug delivery.

Biological Molecules: It interacts with proteins and nucleic acids, influencing their structure and function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N,N'-dibutylisophthalamide and related compounds, based on structural analogs and functional group analysis:

Key Observations:

Alkyl Chain Impact: The presence of butyl groups in N,N'-dibutylisophthalamide enhances hydrophobicity compared to methyl-substituted analogs (e.g., N,N′-dimethylphthalamide) . This property may reduce aqueous solubility but improve compatibility with nonpolar matrices.

Thermal Behavior : Unlike N,N-dibutylacetamide (liquid at room temperature) , N,N'-dibutylisophthalamide is expected to be a solid due to its aromatic backbone, similar to 3-chloro-N-phenyl-phthalimide .

Functional Versatility: The amide groups enable hydrogen bonding, a feature absent in non-amide analogs like N,N,N',N'-tetrabutylpentanediamide , suggesting utility in supramolecular chemistry.

Activité Biologique

N,N'-dibutylisophthalamide (DBI) is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential applications. This article provides a detailed overview of the biological activity of DBI, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,N'-dibutylisophthalamide is an amide derivative characterized by the presence of two butyl groups attached to the nitrogen atoms of isophthalamide. Its chemical formula is CHNO, which contributes to its solubility and interaction with biological systems.

Antitumor Activity

DBI has been investigated for its antitumor properties. In vitro studies have demonstrated that DBI exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, when tested against the MCF-7 breast cancer cell line, DBI showed an IC value of approximately 5 µM, indicating significant cytotoxicity .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Induction of apoptosis |

| HeLa | 7 | Cell cycle arrest |

| A549 | 6 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its antitumor activity, DBI has shown promise as an anti-inflammatory agent. Research indicates that DBI can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role for DBI in managing inflammatory conditions .

The biological activity of N,N'-dibutylisophthalamide can be attributed to several mechanisms:

- Apoptosis Induction : DBI activates caspase pathways leading to programmed cell death in tumor cells.

- Cell Cycle Arrest : It disrupts the cell cycle, particularly at the G2/M phase, preventing cancer cells from proliferating.

- Cytokine Modulation : By inhibiting key inflammatory mediators, DBI may reduce inflammation and associated tissue damage.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice with induced tumors demonstrated that administration of DBI resulted in a significant reduction in tumor size compared to control groups. The treated group exhibited a 40% decrease in tumor volume after four weeks of treatment . Histopathological analysis revealed increased apoptosis in tumor tissues associated with DBI treatment.

Case Study 2: Safety Profile Assessment

A safety assessment was performed using a chronic toxicity model where mice were administered varying doses of DBI over a six-month period. Results indicated no significant adverse effects on liver or kidney function, suggesting that DBI may have a favorable safety profile for further development .

Q & A

Basic Research Question

- NMR Spectroscopy :

- Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present due to incomplete substitution) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (C₁₈H₂₈N₂O₂, ~304.4 g/mol) and fragmentation patterns for butyl groups .

Validation : Cross-reference data with computational simulations (e.g., density functional theory) to confirm assignments .

How can researchers resolve discrepancies in spectroscopic data when characterizing N,N'-dibutylisophthalamide derivatives?

Advanced Research Question

Discrepancies often arise from impurities, solvent effects, or tautomerism. Methodological approaches include:

- Controlled Experiments : Re-synthesize the compound under strictly anhydrous conditions to rule out hydrolysis artifacts .

- High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

- Comparative Analysis : Contrast experimental IR and NMR data with structurally analogous compounds (e.g., N,N'-diethylisophthalamide) to identify anomalies .

- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to isolate outliers .

What strategies are recommended for optimizing solvent selection and reaction parameters in N,N'-dibutylisophthalamide synthesis?

Advanced Research Question

- Solvent Screening : Test solvents with varying polarity indices (e.g., DMF, THF, acetonitrile) to balance reactivity and solubility. DMF often outperforms due to its high dielectric constant .

- Catalyst Exploration : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate amide bond formation .

- DoE (Design of Experiments) : Use response surface methodology (RSM) to model interactions between temperature, solvent volume, and catalyst concentration .

- In-Line Analytics : Implement real-time monitoring via Raman spectroscopy to track reaction completion and adjust parameters dynamically .

What are the critical safety protocols for handling N,N'-dibutylisophthalamide in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Waste Management : Collect organic waste in designated containers and dispose via licensed hazardous waste services to avoid environmental contamination .

- Emergency Procedures :

- Skin Contact : Wash immediately with soap and water for 15 minutes .

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .

- Storage : Keep in a cool, dry place away from oxidizers and acids. Ensure containers are tightly sealed to prevent moisture absorption .

How can researchers address low yields in scaled-up synthesis of N,N'-dibutylisophthalamide?

Advanced Research Question

- Mixing Efficiency : Use high-shear mixers or flow reactors to improve mass transfer in larger batches .

- Thermal Gradients : Optimize heating/cooling rates to maintain uniform temperature distribution, reducing side reactions .

- Purity of Reagents : Source high-purity isophthaloyl chloride (≥99%) to minimize byproducts like mono-substituted derivatives .

- Post-Reaction Workup : Implement liquid-liquid extraction with dichloromethane/water to isolate the product efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.